molecular formula C9H7FO2 B1332728 alpha-Fluorocinnamic acid CAS No. 350-90-3

alpha-Fluorocinnamic acid

Cat. No.: B1332728
CAS No.: 350-90-3
M. Wt: 166.15 g/mol
InChI Key: QONCEXMULRJPPY-VURMDHGXSA-N
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Description

Alpha-Fluorocinnamic acid: is an organic compound with the chemical formula C9H7FO2 . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the alpha position. This compound is known for its unique properties and applications in various fields of scientific research .

Scientific Research Applications

Alpha-Fluorocinnamic acid has a wide range of applications in scientific research:

Safety and Hazards

Alpha-Fluorocinnamic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . If in eyes, rinse cautiously with water for several minutes .

Relevant Papers One relevant paper discusses the use of this compound in the biosynthesis of Coumarin . Another paper discusses the use of this compound in the field of skincare .

Mechanism of Action

Target of Action

Alpha-Fluorocinnamic acid is a complex organic compound with a molecular weight of 166.15 The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that the compound can undergo decarboxylation reaction on heating in the presence of copper to yield β-fluorostyrene . .

Pharmacokinetics

It is known that the compound is almost insoluble in water at room temperature, but can dissolve in organic solvents such as ethanol, ether, and dimethylformamide . These properties may impact the bioavailability of the compound, but more detailed studies are needed to fully understand its pharmacokinetics.

Action Environment

This compound may be sensitive to light and can undergo photochemical reactions under ultraviolet light exposure . This suggests that environmental factors such as light exposure could influence the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

Types of Reactions: Alpha-Fluorocinnamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens and nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound without the fluorine substitution.

    Beta-Fluorocinnamic Acid: A derivative with the fluorine atom at the beta position.

    Alpha-Chlorocinnamic Acid: A similar compound with a chlorine atom instead of fluorine.

Uniqueness: Alpha-Fluorocinnamic acid is unique due to the presence of the fluorine atom at the alpha position, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where fluorinated compounds are desired .

Properties

IUPAC Name

(Z)-2-fluoro-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCEXMULRJPPY-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-90-3, 20397-61-9
Record name Cinnamic acid, alpha-fluoro-
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Record name alpha-Fluorocinnamic acid
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Record name .alpha.-Fluorocinnamic acid
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Record name α-fluorocinnamic acid
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Record name (2Z)-2-Fluoro-3-phenylacrylic acid
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Record name Alpha-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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